2-(3-Nitrophenyl)acetamide

Description

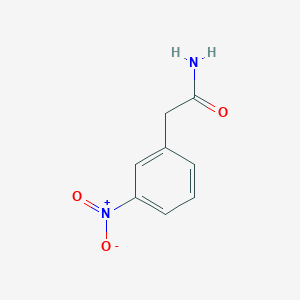

2-(3-Nitrophenyl)acetamide, systematically named N-(3-Nitrophenyl)acetamide, is an aromatic acetamide derivative with the chemical formula C₈H₈N₂O₃ and a molecular weight of 196.16 g/mol (CAS 5924-60-1) . Its structure consists of an acetamide group (-NHCOCH₃) attached to a nitro-substituted phenyl ring at the meta position. This compound is widely utilized as a reference standard in analytical method development, pharmaceutical quality control, and regulatory submissions (e.g., ANDA) due to its well-characterized spectroscopic and chromatographic properties .

The meta-nitro group significantly influences its electronic properties, enhancing polarity and enabling hydrogen-bonding interactions in crystalline states, as observed in structural studies .

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

2-(3-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H8N2O3/c9-8(11)5-6-2-1-3-7(4-6)10(12)13/h1-4H,5H2,(H2,9,11) |

InChI Key |

ATDMUOUARWAVEW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Nitro Positioning : The meta-nitro group in this compound promotes an anti conformation of the N–H bond, facilitating intermolecular N–H⋯O hydrogen bonds in crystals, unlike para-nitro analogs, which exhibit distinct packing patterns .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CCl₃ in trichloroacetamide derivatives) increases molecular rigidity and melting points, whereas methyl groups (e.g., 2-methyl-3-nitrophenyl) introduce steric effects, reducing solubility .

Key Observations :

Key Observations :

- Regulatory Use : The unmodified 3-nitrophenylacetamide is preferred for regulatory compliance due to its simplicity and established characterization data .

- Synthetic Versatility : Acetylated derivatives (e.g., N-(3-acetyl-4-nitrophenyl)acetamide) serve as intermediates for synthesizing thiophene-based heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.